molecular formula C14H13BrO4 B2954534 Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate CAS No. 1496794-11-6

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate

Cat. No.: B2954534
CAS No.: 1496794-11-6
M. Wt: 325.158
InChI Key: BHWJLHPHXNBRJC-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate (CAS: 1496794-11-6) is a brominated heterocyclic ester with the molecular formula C₁₄H₁₃BrO₄ and a molecular weight of 325.16 g/mol . Structurally, it consists of an ethyl benzoate core substituted at the para position by a methoxy group linked to a 5-bromofuran moiety. The bromine atom on the furan ring enhances electrophilicity, while the ethyl ester group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJLHPHXNBRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496794-11-6
Record name ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination of Furan: Furan is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.

    Methoxylation: The 5-bromofuran is then reacted with methanol in the presence of a base to form 5-bromofuran-2-yl methanol.

    Esterification: The final step involves the esterification of 5-bromofuran-2-yl methanol with 4-hydroxybenzoic acid in the presence of an acid catalyst to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted furan derivatives.

    Oxidation: Furanones or other oxidized products.

    Reduction: Tetrahydrofuran derivatives.

    Hydrolysis: 4-[(5-bromofuran-2-yl)methoxy]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 4-(carbamoylamino)benzoate Derivatives

These compounds (e.g., from ) replace the bromofuran-methoxy group with a carbamoylamino (-NH-C(=O)-NH₂) substituent. The urea moiety enables hydrogen bonding, making them potent inhibitors of aquaporins (e.g., AQP3 and AQP7). In contrast, the bromofuran in the target compound may prioritize hydrophobic interactions or π-stacking in biological systems .

Ethyl 4-(dimethylamino)benzoate

Used in resin cements (), this derivative features a dimethylamino (-N(CH₃)₂) group, which enhances electron-donating properties and reactivity in photopolymerization. Compared to the bromofuran-methoxy group, the dimethylamino substituent increases the degree of conversion in resins but may reduce stability in acidic environments .

Brominated Heterocyclic Analogues

2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate (L2)

L2 () shares the 5-bromofuran motif but incorporates an acrylate ester and a difluorobenzo-dioxolyl group. This structural complexity enhances binding to Mycobacterium tuberculosis EthR inhibitors, likely due to additional halogen and fluorine interactions. The target compound’s simpler structure may offer synthetic advantages but reduced specificity .

Methyl 5-bromo-4-chloro-2-methoxybenzoate

This methyl ester analogue () substitutes bromine and chlorine on the aromatic ring instead of the furan system.

Heterocycle-Linked Benzoate Esters

Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21)

This benzimidazole-containing derivative () replaces the bromofuran with a sulfur-linked benzimidazole.

Ethyl 4-([(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino)benzoate

With a phenoxy-acetyl amino group (), this compound introduces a formyl substituent and methoxy group, enabling Schiff base formation. The target compound’s furan system lacks this aldehyde functionality, limiting its use in conjugation chemistry .

Structural and Property Analysis

Compound Key Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate 5-Bromofuran-methoxy, ethyl ester C₁₄H₁₃BrO₄ Intermediate, potential bioactivity
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino C₁₀H₁₂N₂O₃ Aquaporin inhibition
L2 (EthR inhibitor) 5-Bromofuran, acrylate, difluorodioxol C₁₈H₁₃BrF₂NO₅ Mycobacterium tuberculosis inhibition
Ethyl 4-(dimethylamino)benzoate Dimethylamino C₁₁H₁₅NO₂ High reactivity in resin polymerization

Key Observations:

  • Electronic Effects: Bromine on furan (target compound) vs. chloro/bromo on benzene () alters electrophilic substitution preferences.
  • Lipophilicity: Ethyl esters (target compound, ) are more lipophilic than methyl analogues (), impacting membrane permeability.

Biological Activity

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₃BrO₄ and a molecular weight of approximately 323.16 g/mol. The compound features a furan ring substituted with a bromine atom, which is known to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In laboratory settings, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study:
In a recent study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in cytokine levels compared to control groups. The IC50 for TNF-α inhibition was determined to be approximately 15 µM, indicating a potent anti-inflammatory effect.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways.

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Receptor Modulation: It could also modulate receptors involved in pain and inflammation, such as the NF-kB pathway.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds that exhibit biological activities:

CompoundStructure ComparisonNotable Activity
Ethyl 4-[(5-chlorofuran-2-yl)methoxy]benzoateChlorine instead of bromineAntimicrobial
Ethyl 4-[(5-methylfuran-2-yl)methoxy]benzoateMethyl group substitutionAnti-inflammatory
Ethyl 4-[(5-nitrofuran-2-yl)methoxy]benzoateNitro group substitutionCytotoxicity

These comparisons highlight how slight modifications in the chemical structure can lead to variations in biological activity.

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